3-Methyl-2-furoic acid chemical properties and structure
3-Methyl-2-furoic acid chemical properties and structure
An In-depth Technical Guide to 3-Methyl-2-furoic Acid: Chemical Properties and Structure
For researchers, scientists, and professionals in drug development, a thorough understanding of chemical compounds is paramount. This technical guide provides a detailed overview of 3-Methyl-2-furoic acid, covering its chemical properties, structure, synthesis, and spectroscopic profile.
Chemical Structure and Identification
3-Methyl-2-furoic acid is a heterocyclic organic compound featuring a furan ring substituted with a carboxylic acid group at the 2-position and a methyl group at the 3-position.[1]
IUPAC Name: 3-methylfuran-2-carboxylic acid[2] Other Names: 2-Furancarboxylic acid, 3-methyl-; methylpyromucic acid[1][2] CAS Number: 4412-96-8[1] Molecular Formula: C₆H₆O₃[1][3] SMILES: CC1=C(OC=C1)C(=O)O[2] InChI Key: BNYIQEFWGSXIKQ-UHFFFAOYSA-N[1][3]
Caption: Chemical structure of 3-Methyl-2-furoic acid.
Physicochemical Properties
The key physicochemical properties of 3-Methyl-2-furoic acid are summarized in the table below for easy reference.
| Property | Value | Reference |
| Molecular Weight | 126.11 g/mol | [1][2][3] |
| Appearance | White to beige crystalline powder | [4] |
| Melting Point | 134-138 °C | [4] |
| Boiling Point | 174.21 °C (estimate) | [4] |
| Solubility | Soluble in methanol | [4] |
| XLogP3-AA | 1.2 | [2] |
| Hydrogen Bond Donor Count | 1 | [2] |
| Hydrogen Bond Acceptor Count | 3 | [2] |
| Rotatable Bond Count | 1 | [2] |
Synthesis Protocols
3-Methyl-2-furoic acid can be synthesized through various routes, including the oxidation of 3-methyl-2-furaldehyde and the degradation of 3-methyl-2-isovalerylfuran (Elsholtzia ketone).[5] A well-documented laboratory-scale synthesis involves the hydrolysis of its methyl ester.
Experimental Protocol: Hydrolysis of Methyl 3-methyl-2-furoate[5]
Objective: To synthesize 3-Methyl-2-furoic acid by the hydrolysis of methyl 3-methyl-2-furoate.
Materials:
-
Methyl 3-methyl-2-furoate (35 g, 0.25 mole)
-
20% aqueous sodium hydroxide (80 mL)
-
Concentrated hydrochloric acid (approx. 50 mL)
-
Water
Procedure:
-
A mixture of methyl 3-methyl-2-furoate and 20% aqueous sodium hydroxide is heated under reflux for 2 hours.
-
The solution is then cooled to room temperature.
-
Acidify the solution with concentrated hydrochloric acid.
-
Stir the mixture vigorously for several minutes to ensure the complete conversion of the salt to the free acid.
-
Cool the mixture to room temperature before collecting the product by suction filtration.
-
Wash the collected product with two portions of water (approx. 25 mL total).
-
The product is then dried.
Yield: 28.5–29.5 g (90–93%) of essentially pure 3-methyl-2-furoic acid.[5]
Caption: Workflow for the synthesis of 3-Methyl-2-furoic acid.
Spectroscopic Data
The following spectroscopic data has been reported for 3-Methyl-2-furoic acid:
¹H NMR (400 MHz, CDCl₃): δ 7.52 (d, J=1.6 Hz, 1H), 6.41 (d, J=1.6 Hz, 1H), 2.40 (s, 3H).[6]
¹³C NMR (100 MHz, CDCl₃): δ 170.2 (COO), 150.1 (C5), 139.9 (C2), 125.3 (C3), 112.0 (C4), 13.3 (Me).[6]
Infrared (IR): ν 2200-3200 (st, OH), 1670 (st, C=O), 1599 (st, C=C Ar.), 1488 (def, CH), 1189 (st, CO), 1136 (st, CO), 1102 (st, CO) cm⁻¹.[6]
Mass Spectrometry (EI): m/z (%) 126.03 (M+, 100), 127.03 (7), 109.03 (M+-OH, 20), 81.03 (40, M+-CHO₂).[6]
General Experimental Protocols for Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy: A sample of 3-Methyl-2-furoic acid is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) and transferred to an NMR tube. ¹H and ¹³C NMR spectra are recorded on a spectrometer, typically operating at a frequency of 400 MHz for proton and 100 MHz for carbon-13.
Infrared (IR) Spectroscopy: An IR spectrum is obtained using a Fourier Transform Infrared (FTIR) spectrometer. A small amount of the solid sample can be analyzed as a KBr pellet or using an attenuated total reflectance (ATR) accessory.
Mass Spectrometry (MS): Mass spectral data is acquired using a mass spectrometer, often coupled with a gas chromatograph (GC-MS) for sample introduction and separation. Electron ionization (EI) is a common method for generating ions.
Biological Activity
While furan derivatives, in general, are known to exhibit a wide range of biological activities, specific data on 3-Methyl-2-furoic acid is limited.[7] However, research on the closely related compound, 2-furoic acid, has shown nematicidal activity against Meloidogyne incognita, with an LD₅₀ value of 55.05 µg/mL.[8] This suggests that the furoic acid scaffold may be a promising area for the development of new therapeutic or agrochemical agents. Further research is needed to elucidate the specific biological roles and potential signaling pathway interactions of 3-Methyl-2-furoic acid.
Applications in Synthesis
3-Methyl-2-furoic acid serves as a valuable building block in organic synthesis. It is utilized in palladium-catalyzed cross-coupling reactions to produce arylated heterocycles and in palladium-catalyzed asymmetric hydrogenation, which is a critical process in the synthesis of chiral molecules.[6][7] Its utility also extends to the potential development of new materials and as a flavoring agent in the food industry.[7]
Safety and Handling
3-Methyl-2-furoic acid is classified as an irritant. The following GHS hazard statements apply:
-
H315: Causes skin irritation[2]
-
H319: Causes serious eye irritation[2]
-
H335: May cause respiratory irritation[2]
Standard laboratory safety precautions should be followed when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area.
References
- 1. 3-Methyl-2-furoic acid [webbook.nist.gov]
- 2. nmppdb.com.ng [nmppdb.com.ng]
- 3. 3-Methyl-2-furoic acid [webbook.nist.gov]
- 4. 3-Methyl-2-furoic acid (4412-96-8) for sale [vulcanchem.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. 3-Methyl-2-furoic acid | 4412-96-8 [chemicalbook.com]
- 7. 3-Methyl-2-furoic acid | 4412-96-8 | Benchchem [benchchem.com]
- 8. 2-Furoic acid associated with the infection of nematodes by Dactylellina haptotyla and its biocontrol potential on plant root-knot nematodes - PMC [pmc.ncbi.nlm.nih.gov]
